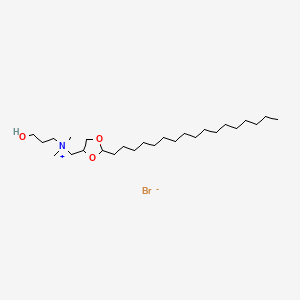
(2-Heptadecyl-1,3-dioxolan-4-yl)methyl-(3-hydroxypropyl)-dimethyl-ammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-1,3-Dioxolane-4-methanaminium,2-heptadecyl-N-(3-hydroxypropyl)-N,N-dimethyl-,bromide,trans- is a complex organic compound with a unique structure that includes a dioxolane ring, a long heptadecyl chain, and a quaternary ammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1,3-Dioxolane-4-methanaminium,2-heptadecyl-N-(3-hydroxypropyl)-N,N-dimethyl-,bromide,trans- typically involves multiple steps One common method includes the reaction of 1,3-dioxolane with a suitable alkylating agent to introduce the heptadecyl chain
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(±)-1,3-Dioxolane-4-methanaminium,2-heptadecyl-N-(3-hydroxypropyl)-N,N-dimethyl-,bromide,trans- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of tertiary amines.
Substitution: Formation of azides or thiol derivatives.
科学研究应用
(±)-1,3-Dioxolane-4-methanaminium,2-heptadecyl-N-(3-hydroxypropyl)-N,N-dimethyl-,bromide,trans- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents and emulsifiers.
作用机制
The mechanism of action of (±)-1,3-Dioxolane-4-methanaminium,2-heptadecyl-N-(3-hydroxypropyl)-N,N-dimethyl-,bromide,trans- involves its interaction with cellular membranes. The long heptadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The quaternary ammonium group can interact with negatively charged components of the cell membrane, enhancing its antimicrobial activity.
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Similar in structure but with a shorter alkyl chain.
Dodecyltrimethylammonium bromide (DTAB): Another quaternary ammonium compound with a different alkyl chain length.
Uniqueness
(±)-1,3-Dioxolane-4-methanaminium,2-heptadecyl-N-(3-hydroxypropyl)-N,N-dimethyl-,bromide,trans- is unique due to its combination of a dioxolane ring and a long heptadecyl chain, which imparts distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
属性
CAS 编号 |
126614-05-9 |
|---|---|
分子式 |
C26H54BrNO3 |
分子量 |
508.6 g/mol |
IUPAC 名称 |
(2-heptadecyl-1,3-dioxolan-4-yl)methyl-(3-hydroxypropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C26H54NO3.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-26-29-24-25(30-26)23-27(2,3)21-19-22-28;/h25-26,28H,4-24H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
XXQNJYHYUYGZKY-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCC1OCC(O1)C[N+](C)(C)CCCO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


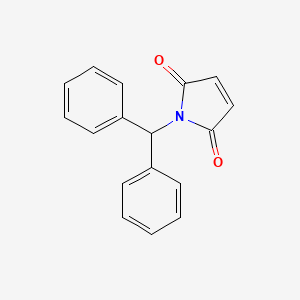

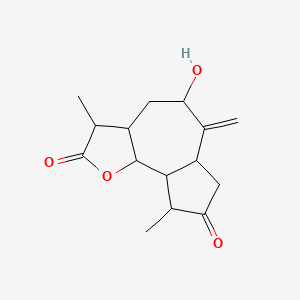
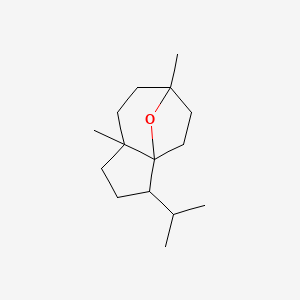
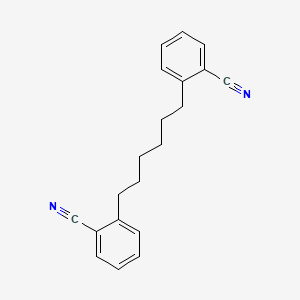

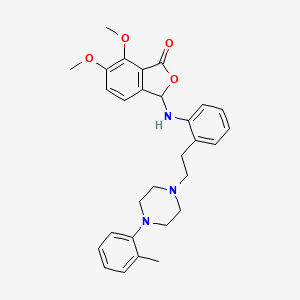
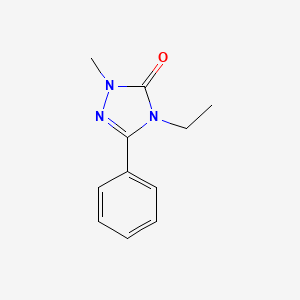
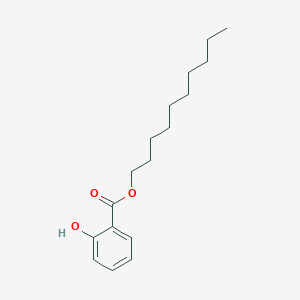
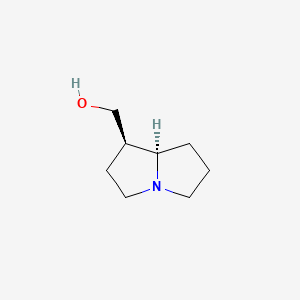
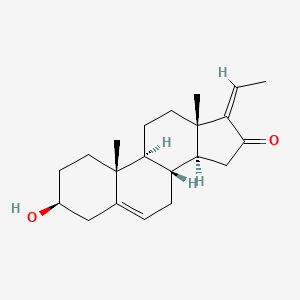

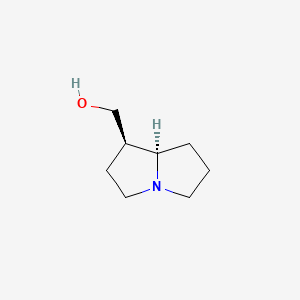
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)
